Lovastatin-d3 Hydroxy Acid Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

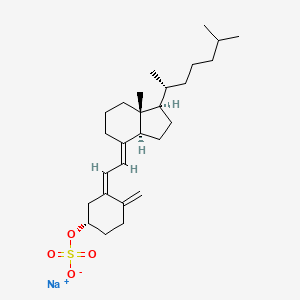

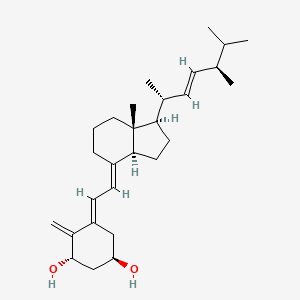

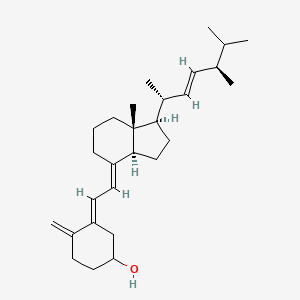

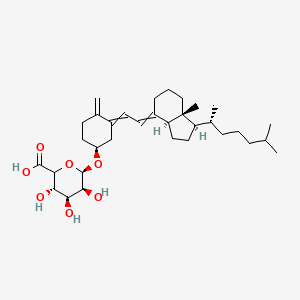

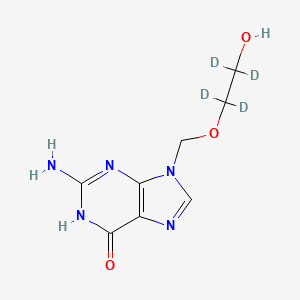

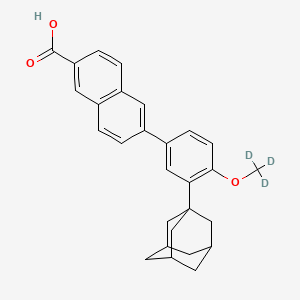

Lovastatin-d3 Hydroxy Acid Sodium Salt is a labeled metabolite of Lovastatin . It is a cardiac drug and is part of the Lovastatin API family . The molecular formula is C24H34D3NaO6 and the molecular weight is 447.56 .

Synthesis Analysis

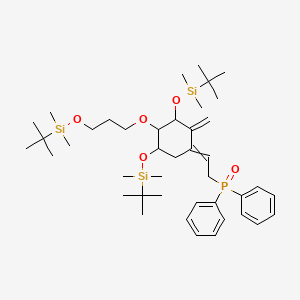

Lovastatin, one of the precursors of statins, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis

The molecular formula of Lovastatin-d3 Hydroxy Acid Sodium Salt is C24H34D3NaO6 . The molecular weight is 447.56 .Chemical Reactions Analysis

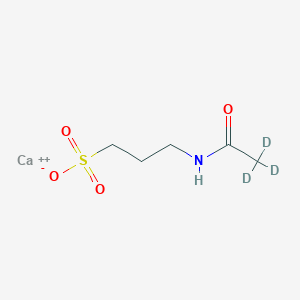

Lovastatin-d3 Hydroxy Acid Sodium Salt is the deuterium labeled Lovastatin hydroxy acid sodium . Lovastatin hydroxy acid sodium (Mevinolinic acid sodium) is a highly potent inhibitor .Physical And Chemical Properties Analysis

Lovastatin-d3 Hydroxy Acid Sodium Salt is a solid . It is soluble in Chloroform, Ethyl Acetate, Methanol, and Water . It has a melting point of 179-188° C (dec.) .科学的研究の応用

1. Application in X-Adrenoleukodystrophy

Lovastatin, as an inhibitor of 3‐hydroxy‐3‐methyl‐glutaryl‐coenzyme A (HMG‐CoA) reductase, alongside sodium phenylacetate, has been found effective in normalizing the accumulation of saturated very long chain fatty acids (VLCFA) in cultured skin fibroblasts of X‐adrenoleukodystrophy (X‐ALD). This suggests potential therapeutic applications for X‐ALD treatment (Singh, Pahan, & Khan, 1998).

2. Impact on Coenzyme Q Levels

Lovastatin has been studied for its effect on coenzyme Q levels. It inhibits the enzyme required for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid, a precursor for both cholesterol and coenzyme Q synthesis. This suggests its influence on cellular CoQ levels, which has implications for treatments involving lovastatin (Willis et al., 1990).

3. Anti-Tumor Properties

Research indicates that lovastatin has antitumor properties, particularly in inhibiting the growth and metastasis of mammary carcinoma cells. This is associated with its role in inhibiting the mevalonate pathway of cholesterol synthesis, pointing towards potential clinical applications in cancer treatment (Alonso et al., 1998).

4. Antimicrobial Effects

Lovastatin has been observed to influence a broad array of pathogenic microorganisms, including reducing the growth of protozoan parasites and affecting the sterol pathway in microorganisms like Candida albicans. This extends its potential applications to antimicrobial treatments (Pradines et al., 2007).

5. Pharmacokinetics and Metabolism

Studies on lovastatin's metabolism reveal its conversion to the β-hydroxy acid form in vivo, which is pharmacologically active. Understanding its metabolic pathways and quantification in human plasma is essential for optimizing therapeutic efficacy and safety (Ju et al., 2015).

6. Interaction with Cell Membranes

Research indicates that lovastatin interacts with cell membranes, affecting membrane-associated proteins and enzymes. This can have significant implications for its pharmacological properties, especially in the context of cholesterol and lipid metabolism (Shurshalova et al., 2020).

7. Biosynthesis Inhibition in Bacterial Bioluminescence

Lovastatin has been studied for its inhibitory effects on bacterial bioluminescence, specifically its impact on bacterial luciferase. This research could lead to new insights into bacterial metabolism and potential antibacterial applications (Baranova, Krĕier, & Egorov, 1995).

Safety And Hazards

特性

CAS番号 |

1217528-38-5 |

|---|---|

製品名 |

Lovastatin-d3 Hydroxy Acid Sodium Salt |

分子式 |

C24H34O6D3Na |

分子量 |

447.56 |

外観 |

White to Off-White Solid |

melting_point |

179-188°C (dec.) |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

119410-08-1 (unlabelled) |

同義語 |

Lovastatin-d3 Sodium Salt; MB 530B-d3 |

タグ |

Lovastatin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。